molecular formula C18H17N3O3S B2822531 3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzene-1-sulfonamide CAS No. 1234692-24-0

3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2822531
CAS No.: 1234692-24-0
M. Wt: 355.41
InChI Key: XDTMWUVNFADUFB-UHFFFAOYSA-N
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Description

3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzene-1-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-(dimethylamino)sulfonylbenzaldehyde with phenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-{3-[(Dimethylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-carboxylic acid.

    Reduction: 3-{3-[(Dimethylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The dimethylamino sulfonyl group and the pyrazole ring are key functional groups that interact with enzymes, receptors, or other biomolecules. These interactions can lead to inhibition or activation of biological pathways, resulting in the observed bioactivity. The exact molecular targets and pathways involved depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

    3-{3-[(Dimethylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    3-{3-[(Dimethylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-methanol: Similar structure but with an alcohol group instead of an aldehyde.

    3-{3-[(Dimethylamino)sulfonyl]phenyl}-1-phenylpyrazole: Lacks the aldehyde group at the 4-position.

Uniqueness

3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzene-1-sulfonamide is unique due to the presence of the aldehyde group at the 4-position of the pyrazole ring. This functional group allows for further chemical modifications and derivatizations, making it a versatile intermediate in organic synthesis. Additionally, the combination of the dimethylamino sulfonyl group and the phenyl group imparts specific electronic and steric properties that influence its reactivity and bioactivity .

Biological Activity

The compound 3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzene-1-sulfonamide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anticancer, antibacterial, and anticonvulsant activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenylhydrazones with sulfonamides through a series of chemical transformations. The Vilsmeier-Haack reaction is commonly employed to introduce the formyl group into the pyrazole structure, facilitating the formation of the target compound.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. The compound in focus has shown promising results in inhibiting the proliferation of various cancer cell lines:

  • Mechanism of Action : The anticancer activity is believed to stem from the ability of the compound to induce apoptosis in cancer cells by disrupting cellular signaling pathways. For instance, studies have indicated that similar pyrazole derivatives interact with proteins involved in cell cycle regulation and apoptosis, leading to enhanced cytotoxicity against tumor cells .
Cell Line IC50 (µM) Reference
A431 (epidermoid carcinoma)< 10
HT29 (colorectal cancer)< 5
Jurkat (T-cell leukemia)< 15

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Pyrazole derivatives are known to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that the MIC values for this compound range from 31.25 µg/mL to higher concentrations depending on the bacterial strain tested, showcasing its potential as an antibacterial agent .
Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus31.25
Escherichia coli62.5
Pseudomonas aeruginosa125

Anticonvulsant Activity

The anticonvulsant potential of pyrazole derivatives is well-documented. Compounds similar to this compound have been shown to exhibit protective effects in animal models against seizure-inducing agents .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

  • Study on Anticancer Activity : A recent investigation evaluated a series of pyrazole compounds, including our target compound, against multiple cancer cell lines. The study concluded that compounds with specific substitutions on the pyrazole ring exhibited significantly enhanced anticancer activity compared to standard chemotherapeutics .
  • Antibacterial Efficacy Study : Another study focused on assessing the antibacterial properties of various pyrazole derivatives against resistant bacterial strains. The results indicated that compounds with a sulfonamide moiety displayed higher efficacy than those without, suggesting a synergistic effect that warrants further exploration .

Properties

IUPAC Name

3-(4-formyl-1-phenylpyrazol-3-yl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-20(2)25(23,24)17-10-6-7-14(11-17)18-15(13-22)12-21(19-18)16-8-4-3-5-9-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTMWUVNFADUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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